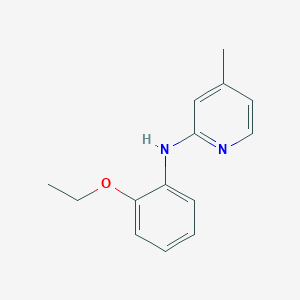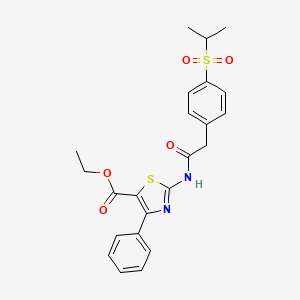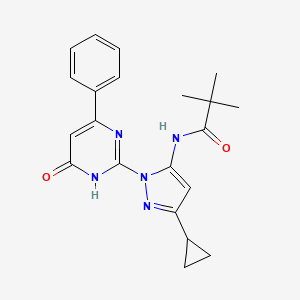![molecular formula C27H28N4O3 B2534758 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine CAS No. 1252928-45-2](/img/structure/B2534758.png)
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine” is a complex organic molecule. It contains several functional groups and rings, including a benzyloxyphenyl group, an oxadiazolyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzyloxyphenyl and methoxyphenyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, might undergo a variety of chemical reactions. The oxadiazole ring, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some related compounds, such as 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, have been found to exhibit antidiabetic activity .Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
The study by Kumara et al. (2017) focuses on the crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, including those related to the specified compound. This research sheds light on the reactive sites for electrophilic and nucleophilic attacks and provides insights into intermolecular interactions and crystal packing, contributing to the understanding of the structural and electronic properties of such compounds Kumara, Harish, Shivalingegowda, Tandon, Mohana, Lokanath, 2017.
Antimicrobial and Antioxidant Activities
Compounds similar to the one have been evaluated for their antimicrobial activities, as demonstrated by Bektaş et al. (2007), who synthesized novel 1,2,4-triazole derivatives and tested them against various microorganisms. Some of these derivatives showed good to moderate activities, indicating the potential of these compounds in antimicrobial applications Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, Demirbas, 2007.
Mallesha et al. (2014) investigated the antioxidant activity of piperazine derivatives through various radical scavenging methods. Their findings suggest that certain derivatives exhibit significant antioxidant properties, highlighting their potential in oxidative stress-related therapeutic applications Mallesha, Harish, Mohana, Rekha, 2014.
Anticonvulsant Activity
The research by Harish et al. (2013) on novel piperazine derivatives, including those structurally related to the specified compound, revealed significant anticonvulsant activities in in vivo models. This study contributes to the understanding of structure-activity relationships and supports the development of new therapeutic agents for epilepsy Harish, Mohana, Mallesha, Kumar, 2013.
Receptor Affinity and Antagonistic Properties
Mokrosz et al. (1994) synthesized a set of piperazine derivatives to explore their affinity for 5-HT1A and 5-HT2 receptors. The study provides insights into the influence of structural modifications on receptor binding and functional activity, which is crucial for the development of drugs targeting the central nervous system Mokrosz, Paluchowska, Chojnacka-wójcik, Filip, Charakchieva‐Minol, Dereń-Wesołek, Mokrosz, 1994.
Mécanisme D'action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for anticancer therapies .
Mode of Action
This compound interacts with its target, the EGFR kinase, by binding to the ATP-binding site of the enzyme . This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The compound’s interaction with EGFR kinase leads to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR kinase by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR kinase, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation of cancer cells and an increase in apoptosis . Specifically, it has shown potent antitumor activities against the human non-small lung tumor cell line A549 .
Propriétés
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-32-24-13-9-23(10-14-24)31-17-15-30(16-18-31)19-26-28-27(29-34-26)22-7-11-25(12-8-22)33-20-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJWXOGIGTYTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)
![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)
![Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2534686.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride](/img/structure/B2534687.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2534690.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)
![1-[2-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2534695.png)


![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)